molecular formula C12H16N2O2S B284523 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide

2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No. B284523
M. Wt: 252.33 g/mol
InChI Key: CVDXHZCFLSHSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide, also known as AOEPA, is a chemical compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide involves the inhibition of various enzymes and pathways that are involved in cell growth and proliferation. 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide has also been shown to inhibit the activity of the Akt/mTOR pathway, which is a pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects
2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide has been shown to induce apoptosis and inhibit cell growth and proliferation. 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide has also been shown to reduce the accumulation of amyloid-beta peptides in the brain, which is thought to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide in lab experiments is its potential as a potent anticancer agent. 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide has been shown to inhibit the growth of cancer cells with minimal toxicity to normal cells. However, one of the limitations of using 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide. One area of research is the development of more efficient synthesis methods for 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide. Another area of research is the development of more soluble derivatives of 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide for in vivo studies. Additionally, further studies are needed to investigate the potential of 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Conclusion
In conclusion, 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide is a chemical compound that has been studied for its potential use in various scientific research applications. Its potential as an anticancer agent and a treatment for Alzheimer's disease has been demonstrated in various studies. However, further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide involves several steps starting from the reaction of 4-ethylphenylhydrazine with 2-bromoacetic acid to form the corresponding hydrazide. This intermediate is then reacted with 2-chloroethyl isothiocyanate to form the desired product, 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide. The purity and yield of 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide can be improved by using various purification techniques such as column chromatography.

Scientific Research Applications

2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide has been studied for its potential use in various scientific research applications. One of the main areas of research has been its use as a potential anticancer agent. Studies have shown that 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide can reduce the accumulation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease.

properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

2-[2-(4-ethylanilino)-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C12H16N2O2S/c1-2-9-3-5-10(6-4-9)14-12(16)8-17-7-11(13)15/h3-6H,2,7-8H2,1H3,(H2,13,15)(H,14,16)

InChI Key

CVDXHZCFLSHSHL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CSCC(=O)N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSCC(=O)N

Origin of Product

United States

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